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Compound of Interest

Compound Name: 5-Amino-6-methoxy-7-azaindole

CAS No.: 1260385-85-0

Cat. No.: B3227047

Get Quote

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a privileged scaffold in medicinal

chemistry.[1] As a bioisostere of both indole and purine, it offers unique physicochemical

properties that are advantageous in drug design. The substitution of a carbon atom in the

benzene ring of indole with a nitrogen atom creates a hydrogen bond acceptor site, which can

significantly enhance interactions with biological targets.[1][2] This feature is particularly crucial

in the design of kinase inhibitors, where the 7-azaindole core can form two key hydrogen bonds

with the hinge region of the kinase ATP-binding site, mimicking the binding of adenine.[2][3]

This has led to the successful development of FDA-approved drugs like the BRAF kinase

inhibitor, Vemurafenib.[3] The strategic placement of amino and methoxy substituents on this

core is anticipated to further modulate the molecule's electronic properties, solubility, and

target-specific interactions, making 5-Amino-6-methoxy-7-azaindole a compound of high

interest for novel therapeutic development.

Physicochemical Properties
Precise experimental data for 5-Amino-6-methoxy-7-azaindole is not readily available.

However, its core physicochemical properties can be calculated based on its structure.
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Property Value Source

Molecular Formula C₈H₉N₃O Calculated

Molecular Weight 163.18 g/mol Calculated

Canonical SMILES
COC1=C(C=C2C(=N1)NC=C2

)N
Calculated

InChI Key (Predicted) Calculated

Properties of related, commercially available compounds are provided for comparison:

Compound Molecular Formula Molecular Weight ( g/mol )

5-Methoxy-7-azaindole C₈H₈N₂O 148.16[4][5]

6-Methoxy-7-azaindole C₈H₈N₂O 148.16[6]

5-Amino-7-azaindole C₇H₇N₃ 133.15

Synthetic Strategy and Experimental Protocol
The synthesis of polysubstituted 7-azaindoles often involves the construction of the pyrrole ring

onto a pre-functionalized pyridine core.[7][8] A plausible and efficient route to 5-Amino-6-
methoxy-7-azaindole would likely start from a substituted 2-aminopyridine, followed by the

formation of the fused pyrrole ring. One of the most common methods involves a Sonogashira

coupling followed by an acid-catalyzed cyclization.[9]

Proposed Synthetic Pathway
A logical synthetic approach would begin with a suitably substituted pyridine, such as 2-amino-

3-iodo-5-nitro-6-methoxypyridine. This starting material, while not commercially common, could

be synthesized through directed ortho-metalation and functionalization of a simpler pyridine

derivative. The synthesis would then proceed through a heteroannulation reaction.

2-Amino-5-nitro-6-methoxypyridine 2-Amino-3-iodo-5-nitro-6-methoxypyridineIodination 2-Amino-3-alkynyl-5-nitro-6-methoxypyridine

Sonogashira Coupling
(e.g., with TMS-acetylene) 5-Nitro-6-methoxy-7-azaindole

Acid-catalyzed
Cyclization/Heteroannulation 5-Amino-6-methoxy-7-azaindole

Reduction of Nitro Group
(e.g., H2, Pd/C)
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Caption: Proposed synthetic workflow for 5-Amino-6-methoxy-7-azaindole.

Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established methodologies for similar

transformations.[9] Optimization would be required for this specific substrate.

Step 1: Sonogashira Coupling

To a sealed reaction vessel under an inert atmosphere (e.g., Argon), add 2-Amino-3-iodo-5-

nitro-6-methoxypyridine (1 equivalent).

Add a suitable solvent such as a mixture of THF and triethylamine.

Add the alkyne (e.g., ethynyltrimethylsilane, 1.2 equivalents).

Add the catalysts: copper(I) iodide (0.05 equivalents) and a palladium catalyst such as

Pd(PPh₃)₄ (0.05 equivalents).

Stir the reaction mixture at an elevated temperature (e.g., 70 °C) and monitor the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture, dilute with an organic solvent like ethyl acetate,

and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography to yield the 2-amino-3-alkynyl-5-nitro-6-

methoxypyridine intermediate.

Step 2: Acid-Catalyzed Cyclization and Desilylation

Dissolve the alkynylpyridine intermediate from Step 1 in a suitable solvent like acetonitrile.
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Add trifluoroacetic acid (TFA, 1 equivalent) and trifluoroacetic anhydride (TFAA, 1.3

equivalents).[9]

Heat the reaction mixture to reflux (approximately 100 °C) for several hours, monitoring by

TLC.

Cool the reaction to room temperature and carefully neutralize the acid with a saturated

solution of sodium bicarbonate.

Extract the product with an organic solvent, dry the combined organic layers, and

concentrate.

Purify the resulting 5-Nitro-6-methoxy-7-azaindole via column chromatography.

Step 3: Reduction of the Nitro Group

Dissolve the 5-Nitro-6-methoxy-7-azaindole in a solvent such as ethanol or methanol.

Add a catalyst, typically 10% Palladium on carbon (Pd/C).

Place the reaction mixture under a hydrogen atmosphere (using a balloon or a

hydrogenation apparatus) and stir vigorously at room temperature.

Monitor the reaction until the starting material is consumed (TLC or LC-MS).

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad

with the solvent.

Concentrate the filtrate under reduced pressure to yield the final product, 5-Amino-6-
methoxy-7-azaindole. Further purification can be performed if necessary.

Potential Applications in Drug Discovery
The 7-azaindole scaffold is a cornerstone in the development of kinase inhibitors.[2][10] The

addition of the 5-amino and 6-methoxy groups can be rationalized to enhance its drug-like

properties.
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Kinase Inhibition: The primary application would be as a scaffold for novel kinase inhibitors.

The 7-azaindole core provides the crucial hinge-binding interactions.[2][3] The 5-amino

group can act as an additional hydrogen bond donor or a point for further chemical

modification to explore deeper pockets of the ATP-binding site. The 6-methoxy group can

improve solubility and influence the orientation of the molecule within the binding pocket.[11]

This compound could be a promising starting point for inhibitors of kinases implicated in

oncology, such as CDK9, Haspin, ABL, and SRC.[10][12]

Kinase Hinge Region

5-Amino-6-methoxy-7-azaindole

Backbone NH Backbone C=O

7-Azaindole Core

H-bond (Acceptor) H-bond (Donor)

5-Amino Group 6-Methoxy Group

Click to download full resolution via product page

Caption: Interaction model of 7-azaindole core with a kinase hinge region.

Probing Protein Structure: 7-azaindole is the chromophoric part of 7-azatryptophan, which is

used as a fluorescent probe to study protein structure and dynamics.[13] The amino and

methoxy substitutions would alter the photophysical properties (absorption and emission

spectra), potentially creating a probe with a unique spectral window for specialized biological

applications.[13]

Characterization and Quality Control
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A self-validating system for confirming the identity and purity of synthesized 5-Amino-6-
methoxy-7-azaindole would involve a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for

structural elucidation. The proton NMR would show characteristic signals for the aromatic

protons on the pyrrole and pyridine rings, as well as singlets for the amino and methoxy

groups.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to

confirm the exact molecular weight and elemental composition, matching the calculated

value of 163.18 g/mol .

Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, such as

the N-H stretches of the pyrrole and amino groups, and C-O stretching of the methoxy group.

High-Performance Liquid Chromatography (HPLC): HPLC is critical for assessing the purity

of the final compound and the intermediates at each synthetic step.

Conclusion
While 5-Amino-6-methoxy-7-azaindole is not a widely cataloged compound, its structural

features, based on the highly valued 7-azaindole scaffold, mark it as a molecule of

considerable potential. Its synthesis is feasible through established organic chemistry

methodologies, and its structure is primed for interaction with protein kinases, making it a

valuable building block for the development of next-generation targeted therapeutics. This

guide provides the foundational knowledge for researchers to synthesize, characterize, and

explore the applications of this promising compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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